Cas no 10125-07-2 (Cyclo(-Gly-Phe))
Cyclo(-Gly-Phe) Chemical and Physical Properties
Names and Identifiers
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- 2,5-Piperazinedione,3-(phenylmethyl)-, (3S)-
- (3S)-3-benzylpiperazine-2,5-dione
- (S)-3-Benzylpiperazine-2,5-dione
- Cyclo(-Gly-L-Phe)
- CYCLO(GLY-L-PHE)
- Cyclo(-Gly-Phe)
- (S)-3-Benzyl-2,5-piperazinedione
- Cyclo(glycyl-L-phenylalanyl)
- (S)-3-Benzyl-piperazine-2,5-dione
- BS-19083
- A897211
- Cyclo(-Gly-Phe), AldrichCPR
- SCHEMBL1673516
- cyclo(Gly-Phe)
- 6-(S)-Benzyl-piperazine-2,5-dione
- 10125-07-2
- 2,5-Piperazinedione, 3-(phenylmethyl)-, (3S)-
- AKOS024462543
- MFCD00190926
- cyclo(L-phenylalanyl-glycyl)
- (S)-2-benzylpiperazine-3,6-dione
- (S)-3-BENZYL-2,5-DIOXOPIPERAZINE
- CHEMBL2074841
- 3-(S)-benzyl-piperazine-2,5-dione
- (S)-2-benzyl piperazine-3,6-dione
- UZOJHXFWJFSFAI-VIFPVBQESA-N
- Cyclo(-Gly-L-Phe)≥ 99% (HPLC)
-
- MDL: MFCD00190926
- Inchi: 1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1
- InChI Key: UZOJHXFWJFSFAI-VIFPVBQESA-N
- SMILES: O=C1[C@H](CC2C=CC=CC=2)NC(CN1)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.202
- Melting Point: 266-268 ºC
- PSA: 58.20000
- LogP: 0.50130
Cyclo(-Gly-Phe) Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cyclo(-Gly-Phe) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002833-5g |
(S)-3-Benzylpiperazine-2,5-dione |
10125-07-2 | 95% | 5g |
$643.76 | 2023-09-04 | |
| TRC | C989715-250mg |
Cyclo(-Gly-Phe) |
10125-07-2 | 250mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C989715-500mg |
Cyclo(-Gly-Phe) |
10125-07-2 | 500mg |
$ 115.00 | 2023-09-08 | ||
| TRC | C989715-1g |
Cyclo(-Gly-Phe) |
10125-07-2 | 1g |
$ 167.00 | 2023-09-08 | ||
| TRC | C989715-2g |
Cyclo(-Gly-Phe) |
10125-07-2 | 2g |
$ 299.00 | 2023-04-17 | ||
| TRC | C989715-5g |
Cyclo(-Gly-Phe) |
10125-07-2 | 5g |
$ 632.00 | 2023-04-17 | ||
| Chemenu | CM169513-5g |
(S)-3-Benzylpiperazine-2,5-dione |
10125-07-2 | 95% | 5g |
$489 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01898-25g |
(3s)-3-benzylpiperazine-2,5-dione |
10125-07-2 | 95% | 25g |
$1475 | 2023-09-07 | |
| abcr | AB312281-250 mg |
Cyclo(-gly-phe), 95%; . |
10125-07-2 | 95% | 250 mg |
€201.00 | 2023-07-19 | |
| abcr | AB312281-1 g |
Cyclo(-gly-phe), 95%; . |
10125-07-2 | 95% | 1 g |
€367.00 | 2023-07-19 |
Cyclo(-Gly-Phe) Suppliers
Cyclo(-Gly-Phe) Related Literature
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Elena Molteni,Giuseppe Mattioli,Paola Alippi,Lorenzo Avaldi,Paola Bolognesi,Laura Carlini,Federico Vismarra,Yingxuan Wu,Rocio Borrego Varillas,Mauro Nisoli,Manjot Singh,Mohammadhassan Valadan,Carlo Altucci,Robert Richter,Davide Sangalli Phys. Chem. Chem. Phys. 2021 23 26793
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2. Vicinal 13C–15N coupling constants in peptidesRosario Di Blasi,Kenneth D. Kopple J. Chem. Soc. Chem. Commun. 1975 33
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Xingyu Li,Shahzad Munir,Yan Xu,Yuehu Wang,Yueqiu He RSC Adv. 2021 11 25441
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4. A convenient synthesis of difficult medium-sized cyclic peptides by Staudinger mediated ring-closureKhanh Ha,Jean-Christophe M. Monbaliu,Byron C. Williams,Girinath G. Pillai,Charles E. Ocampo,Matthias Zeller,Christian V. Stevens,Alan R. Katritzky Org. Biomol. Chem. 2012 10 8055
Additional information on Cyclo(-Gly-Phe)
Cyclo(-Gly-Phe): A Comprehensive Overview of the Dipeptide with CAS No. 10125-07-2
Cyclo(-Gly-Phe), also known as cyclo(Gly-Phe), is a cyclic dipeptide with the chemical formula C8H12N2O3. This compound, identified by the CAS number 10125-07-2, has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of Cyclo(-Gly-Phe), including its synthesis, structural characteristics, biological activities, and recent research findings.
The synthesis of Cyclo(-Gly-Phe) can be achieved through various methods, including chemical and enzymatic routes. One common approach involves the condensation of glycine (Gly) and phenylalanine (Phe) followed by cyclization. The resulting cyclic structure imparts unique conformational stability and bioactivity to the dipeptide. Recent advancements in peptide chemistry have led to the development of more efficient and scalable synthetic methods, making Cyclo(-Gly-Phe) more accessible for both academic and industrial applications.
The structural characteristics of Cyclo(-Gly-Phe) are crucial for understanding its biological activities. The cyclic nature of the dipeptide restricts its conformational flexibility, which can enhance its binding affinity to specific receptors or enzymes. This property is particularly advantageous in drug design, where maintaining a stable conformation is essential for achieving high potency and selectivity. Additionally, the presence of aromatic residues (Phe) and polar residues (Gly) in the structure contributes to its solubility and interaction with biological targets.
Research into the biological activities of Cyclo(-Gly-Phe) has revealed several promising applications. One area of interest is its potential as an antioxidant. Studies have shown that Cyclo(-Gly-Phe) can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it a candidate for therapeutic interventions in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Another significant area of research is the role of Cyclo(-Gly-Phe) in modulating immune responses. Recent studies have demonstrated that this dipeptide can influence cytokine production and immune cell activation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory effects. These findings have implications for treating inflammatory diseases and autoimmune disorders.
In addition to its antioxidant and anti-inflammatory properties, Cyclo(-Gly-Phe) has also been investigated for its potential as a drug delivery vehicle. The cyclic structure can be modified to incorporate targeting ligands or therapeutic payloads, enhancing its specificity and efficacy. This approach has been explored in cancer therapy, where targeted delivery of anticancer agents can improve treatment outcomes while reducing side effects.
The pharmacokinetic properties of Cyclo(-Gly-Phe) are another important aspect of its research. Studies have shown that this dipeptide exhibits good oral bioavailability and stability in physiological conditions. These properties are advantageous for developing oral formulations, which are often preferred for patient compliance and convenience. However, further research is needed to optimize its pharmacokinetic profile for specific therapeutic applications.
In conclusion, Cyclo(-Gly-Phe) (CAS No. 10125-07-2) is a versatile cyclic dipeptide with a range of potential applications in medicine and biotechnology. Its unique structural features contribute to its bioactivity, making it a valuable compound for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
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